![molecular formula C15H18N2O B359697 10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile CAS No. 97494-96-7](/img/structure/B359697.png)

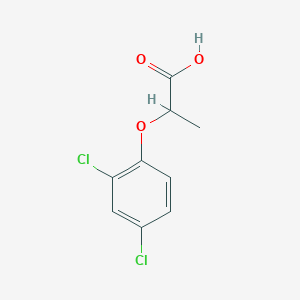

10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Reactivity

The compound 10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile is utilized in the synthesis of various heterocyclic compounds. For example, it has been involved in the synthesis of imidazo-, triazolo-, and tetrazolo-isoquinoline derivatives, showcasing its versatility in organic synthesis (Deady & Devine, 2004). Additionally, it has been used in the development of tetrahydrobenzo[f]isoquinolines, indicating its applicability in creating complex organic structures (Pratap, Raghunandan, Maulik, & Ram, 2007).

Potential Ligands for Neurotransmitter Receptors

Research has shown that hydroxy- and methoxy-substituted octahydrobenzo[g]isoquinolines, closely related to the compound , could serve as potential ligands for neurotransmitter receptors like serotonin and adrenergic receptors (Papageorgiou, Petcher, & Waldvogel, 1989). This suggests that derivatives of 10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile could be explored for similar receptor interactions.

Serotonin Receptor Agonism

A study on cis-10-Hydroxy-4-n-propyl-octahydrobenzo[f]quinoline, which is structurally similar, identified its role as a central serotonin receptor agonist. This indicates the potential of 10b-Hydroxy-3-methyl-octahydrobenzo[f]isoquinoline-1-carbonitrile derivatives in neurological research (Wikström et al., 1987).

Chemical Transformations

The compound's utility in chemical transformations has been demonstrated, such as in the synthesis of spiro heterocycles and the creation of novel chemical systems through oxidative reactions (Bannikova et al., 2005).

Dopamine Receptor Activity

Research on monophenolic octahydrobenzo[f]quinolines has shown dopamine- and serotonin-receptor stimulating activity, highlighting the potential of similar compounds in neuropsychopharmacology (Wikström et al., 1982).

Novel Agonists

Octahydrobenzo[h]isoquinolines, closely related to the compound , have been identified as novel and highly potent D1 dopamine agonists. This underscores the compound's potential in the development of new pharmacological agents (Bonner, Chemel, Watts, & Nichols, 2010).

Mécanisme D'action

Target of Action

The primary targets of 10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Propriétés

IUPAC Name |

10b-hydroxy-3-methyl-1,2,4,4a,5,6-hexahydrobenzo[f]isoquinoline-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-17-9-12-7-6-11-4-2-3-5-14(11)15(12,18)13(8-16)10-17/h2-5,12-13,18H,6-7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKVUWURUUEGKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC3=CC=CC=C3C2(C(C1)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640700 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B359640.png)

![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)

![2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B359646.png)

![2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B359648.png)

![N-tert-butyl-2-(4-{[(2-hydroxypropyl)amino]methyl}phenoxy)acetamide](/img/structure/B359664.png)

![2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol](/img/structure/B359675.png)

![N-[(1-methylpyrrol-2-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B359680.png)

![N-[(3,4-dichlorophenyl)methyl]-4-morpholineethanamine](/img/structure/B359688.png)

![6-Phenyl-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B359710.png)

![6-(4-Chlorophenyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B359717.png)

![6-(4-Methoxyphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B359722.png)